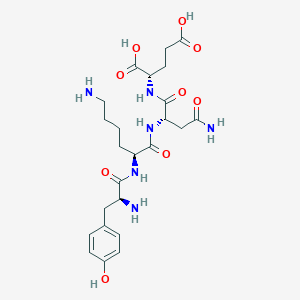![molecular formula C16H13N5O B12610777 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile CAS No. 917759-19-4](/img/structure/B12610777.png)
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile is a chemical compound that belongs to the class of pyrido[3,2-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile typically involves the reaction of appropriate pyrido[3,2-d]pyrimidine derivatives with benzonitrile under specific conditions. One common method includes the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The reaction conditions often involve heating the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of viral replication or cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Pemetrexed: A structurally similar compound used in cancer treatment.
Methotrexate: Another similar compound with antitumor activity.
Uniqueness
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile is unique due to its specific structural modifications, which may confer higher antiviral activity compared to its analogs . Additionally, its potential to inhibit multiple biological targets makes it a versatile compound for various therapeutic applications.
Propiedades
Número CAS |
917759-19-4 |
|---|---|
Fórmula molecular |
C16H13N5O |
Peso molecular |
291.31 g/mol |
Nombre IUPAC |
4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile |
InChI |
InChI=1S/C16H13N5O/c1-2-22-15-14-13(20-16(18)21-15)8-7-12(19-14)11-5-3-10(9-17)4-6-11/h3-8H,2H2,1H3,(H2,18,20,21) |
Clave InChI |
YJNGSVLMCRXOCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)




![2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline](/img/structure/B12610759.png)

![4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine](/img/structure/B12610765.png)
![N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12610766.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)

![4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one](/img/structure/B12610781.png)
